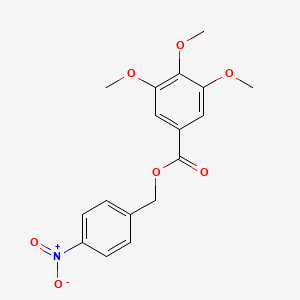

4-nitrobenzyl 3,4,5-trimethoxybenzoate

CAS No.:

Cat. No.: VC11152976

Molecular Formula: C17H17NO7

Molecular Weight: 347.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H17NO7 |

|---|---|

| Molecular Weight | 347.3 g/mol |

| IUPAC Name | (4-nitrophenyl)methyl 3,4,5-trimethoxybenzoate |

| Standard InChI | InChI=1S/C17H17NO7/c1-22-14-8-12(9-15(23-2)16(14)24-3)17(19)25-10-11-4-6-13(7-5-11)18(20)21/h4-9H,10H2,1-3H3 |

| Standard InChI Key | BQYSBNRFOOXCSU-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |

| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The molecular structure of 4-nitrobenzyl 3,4,5-trimethoxybenzoate consists of two aromatic rings connected by an ester linkage. The benzoate moiety is substituted with methoxy groups at the 3-, 4-, and 5-positions, while the benzyl group carries a nitro substituent at the para position. This arrangement is critical for its electronic properties: the methoxy groups donate electron density through resonance, whereas the nitro group withdraws electrons, creating a polarized system that influences reactivity .

Key Structural Features:

-

Ester Functional Group: The bond in the ester group () is susceptible to nucleophilic attack, enabling hydrolysis or transesterification reactions.

-

Methoxy Substituents: The three methoxy groups on the benzoate ring enhance solubility in organic solvents and may contribute to interactions with biological targets .

-

Nitro Group: The para-nitro group on the benzyl ring stabilizes negative charges through resonance, making the compound a potential substrate for reduction reactions.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 4-nitrobenzyl 3,4,5-trimethoxybenzoate typically proceeds via esterification between 3,4,5-trimethoxybenzoic acid and 4-nitrobenzyl alcohol. A general protocol involves:

-

Activation of the Carboxylic Acid: 3,4,5-Trimethoxybenzoic acid is treated with thionyl chloride () to form the corresponding acyl chloride.

-

Esterification: The acyl chloride reacts with 4-nitrobenzyl alcohol in the presence of a base (e.g., pyridine) to yield the ester.

Optimization and Yield

Reaction conditions significantly impact yield. For instance, heating at 90°C in acetonitrile for 24 hours achieves optimal conversion, as demonstrated in similar ester syntheses . Catalytic amounts of trimethylamine can enhance reaction efficiency by scavenging HCl, shifting the equilibrium toward product formation . Purification via column chromatography (e.g., ) typically yields the compound in >80% purity .

Chemical Reactivity and Functionalization

Hydrolysis and Stability

The ester bond in 4-nitrobenzyl 3,4,5-trimethoxybenzoate is prone to hydrolysis under acidic or basic conditions. Alkaline hydrolysis regenerates the parent carboxylic acid and 4-nitrobenzyl alcohol:

This reactivity is exploited in prodrug design, where esterases in vivo cleave the ester to release active drug molecules .

Reduction of the Nitro Group

The nitro group can be reduced to an amine using catalytic hydrogenation () or stoichiometric reagents ():

The resulting amine serves as a handle for further derivatization, such as acylation or alkylation.

Applications in Medicinal Chemistry

Antitubulin Activity

Structural analogs of 4-nitrobenzyl 3,4,5-trimethoxybenzoate, such as phenstatin derivatives, exhibit potent inhibition of tubulin polymerization . For example, compound 5c (a biaryl methanone analog) inhibits tubulin assembly at , comparable to combretastatin A-4 . The trimethoxybenzoyl moiety likely interacts with the colchicine binding site, disrupting microtubule dynamics in cancer cells .

Research Gaps and Future Directions

Despite its synthetic accessibility, 4-nitrobenzyl 3,4,5-trimethoxybenzoate remains understudied. Key areas for future research include:

-

Biological Screening: Systematic evaluation of antitumor, antibacterial, and anti-inflammatory activities.

-

Prodrug Development: Leveraging esterase-mediated hydrolysis for targeted drug delivery.

-

Structure-Activity Relationships (SAR): Modifying the nitro position or methoxy substitution patterns to optimize potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume